Home > Products > Screening Compounds P54416 > Obatoclax mesylate
Obatoclax mesylate - 803712-79-0

Obatoclax mesylate

Catalog Number: EVT-287590
CAS Number: 803712-79-0
Molecular Formula: C21H23N3O4S
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Obatoclax Mesylate is a synthetic small molecule that acts as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. [, ] This family of proteins plays a crucial role in regulating apoptosis, the process of programmed cell death. [] Obatoclax Mesylate is classified as a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are pro-apoptotic members of the Bcl-2 family. [, ] This molecule has garnered significant attention in scientific research due to its potential to induce apoptosis in various cancer cell lines. [, , ]

Future Directions
  • Optimizing treatment regimens: Further investigation is needed to determine the optimal dose, schedule, and drug combinations to maximize Obatoclax Mesylate's efficacy while minimizing potential toxicity. [, ]
  • Understanding mechanisms of resistance: Identifying the mechanisms underlying resistance to Obatoclax Mesylate could pave the way for developing strategies to overcome resistance and enhance therapeutic outcomes. []
  • Exploring applications in other diseases: Given its impact on apoptosis, necroptosis, and autophagy, research on Obatoclax Mesylate's potential applications in other diseases beyond cancer, such as neurodegenerative disorders, could be promising. []
  • Developing novel analogs: Synthesizing and evaluating new analogs of Obatoclax Mesylate with improved potency, pharmacokinetic properties, and safety profiles remains an active area of research. []

Navitoclax

Relevance: Navitoclax, similar to Obatoclax mesylate, functions as a BH3 mimetic, targeting the BH3-binding groove of Bcl-2 family proteins []. While both compounds inhibit multiple Bcl-2 family members, Navitoclax displays a different binding profile than Obatoclax mesylate. Navitoclax exhibits potent inhibition of Bcl-2, Bcl-xL, and Bcl-w, whereas Obatoclax mesylate demonstrates broader activity against a wider range of Bcl-2 family members. This distinction in target selectivity may contribute to variations in their therapeutic effects and potential side effects.

ABT-737

Relevance: Similar to Obatoclax mesylate, ABT-737 disrupts the interactions within the Bcl-2 family of proteins to promote apoptosis []. Although ABT-737 exhibits a different binding profile compared to Obatoclax mesylate, it shares the ability to induce apoptosis by targeting specific members of this protein family, highlighting a common mechanism of action in their anticancer effects.

Docetaxel

Relevance: Docetaxel is a chemotherapeutic agent that has been investigated in combination with Obatoclax mesylate for the treatment of non-small cell lung cancer (NSCLC) []. The rationale for this combination stems from the ability of Obatoclax mesylate to enhance the cytotoxic effects of chemotherapy. By inhibiting anti-apoptotic Bcl-2 family members, Obatoclax mesylate may sensitize cancer cells to the cell death-inducing effects of Docetaxel, potentially leading to improved therapeutic outcomes.

Bortezomib

Relevance: Bortezomib is a proteasome inhibitor that has shown synergy with Obatoclax mesylate in preclinical models of mantle cell lymphoma (MCL) []. This synergistic effect arises from their complementary mechanisms of action. Bortezomib, by inhibiting proteasomes, induces endoplasmic reticulum stress and upregulates the expression of pro-apoptotic proteins. Obatoclax mesylate, by inhibiting anti-apoptotic Bcl-2 family proteins, further amplifies the apoptotic signaling initiated by Bortezomib, leading to enhanced cell death in MCL cells.

AZD2281 (Olaparib)

Relevance: AZD2281, a PARP inhibitor, was investigated in combination with Obatoclax mesylate for its potential synergistic effects against small cell lung cancer (SCLC) []. Despite promising results in pancreatic cancer cell lines, the combination therapy did not exhibit significant synergy in SCLC models. This finding highlights the importance of evaluating drug combinations in specific cancer contexts, as the efficacy of combination therapies can vary depending on the tumor type and its underlying molecular characteristics.

Gemcitabine

Relevance: Gemcitabine is a chemotherapeutic agent that has been suggested as a potential combination partner for Obatoclax mesylate in the treatment of acute myeloid leukemia (AML) []. The rationale for this combination is based on the observation that patients with a high-risk score based on a ferroptosis-related gene signature, who might be less sensitive to some conventional therapies, may exhibit higher sensitivity to Gemcitabine. Further research is needed to investigate the efficacy and safety of this combination in clinical settings.

Thioridazine

Relevance: Thioridazine emerged as a potential candidate for repurposing in infant acute lymphoblastic leukemia (ALL) due to its ability to inhibit the PI3K/AKT/mTOR signaling pathway []. This pathway was identified as a potential target based on gene expression profiling of infant ALL cells treated with Obatoclax mesylate. The study demonstrated that thioridazine exhibited cytotoxicity in MLL-AF4 ALL cell lines and induced multiple cell death pathways, similar to the mechanisms observed with Obatoclax mesylate. These findings suggest that thioridazine could be a promising alternative to Obatoclax mesylate in treating this aggressive leukemia subtype.

Prodigiosin

Relevance: Prodigiosin, a natural product with potent anticancer activity, shares structural similarities with synthetic cyclic prodiginines that act as autophagy modulators []. This finding highlights the potential of exploring naturally occurring compounds and their derivatives as a source for developing novel anticancer agents. Additionally, the study demonstrated that a specific cyclic prodiginine derivative exhibited greater potency than both prodigiosin and Obatoclax mesylate, underscoring the potential of chemical modifications in enhancing the therapeutic efficacy of these compounds.

Overview

Obatoclax mesylate, also known as GX15-070, is a small molecule inhibitor that targets the B-cell lymphoma 2 family of proteins, which are crucial in regulating apoptosis. This compound is classified as a pan-Bcl-2 inhibitor, meaning it inhibits multiple members of the Bcl-2 family, including Bcl-2, Bcl-XL, and MCL-1. It is primarily investigated for its potential in treating various hematologic malignancies and solid tumors, particularly those resistant to conventional therapies .

Source and Classification

Obatoclax mesylate was developed by Gemin X Biotechnologies and is synthesized from indole-based precursors. As a synthetic derivative of bacterial prodiginines, it belongs to a class of compounds known as BH3 mimetics, which mimic the action of pro-apoptotic BH3-only proteins that antagonize the anti-apoptotic functions of Bcl-2 proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of obatoclax mesylate involves several steps:

  1. Starting Material: The process typically begins with commercially available 4-methoxy-3-pyrrolin-2-one.
  2. Reaction Sequence: A three-step synthesis is employed:
    • The initial step involves the formation of an indole derivative through cyclization.
    • Subsequent reactions modify the indole structure to enhance its binding affinity to Bcl-2 proteins.
    • The final step includes mesylation to improve solubility and bioavailability .

This method allows for efficient production while maintaining high purity levels necessary for clinical applications.

Chemical Reactions Analysis

Reactions and Technical Details

Obatoclax mesylate undergoes various chemical reactions that enhance its therapeutic efficacy:

  1. Binding Reactions: It binds to the BH3 domain of Bcl-2 proteins, disrupting their anti-apoptotic function.
  2. Apoptosis Induction: This binding leads to the release of pro-apoptotic factors such as Bak and Bim from MCL-1, promoting cell death in malignant cells .
  3. Synergistic Effects: Studies have shown that when combined with other chemotherapeutic agents, such as daunorubicin or mafosfamide, obatoclax mesylate enhances their cytotoxic effects against leukemia cells .
Mechanism of Action

Process and Data

The mechanism of action of obatoclax mesylate involves:

  1. Inhibition of Anti-Apoptotic Proteins: By binding to the BH3-binding site, it inhibits various anti-apoptotic proteins in the Bcl-2 family.
  2. Induction of Apoptosis: This inhibition leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and subsequent activation of caspases, which are essential for apoptosis .
  3. Clinical Evidence: In clinical trials, obatoclax mesylate has shown significant antitumor activity in patients with advanced hematologic malignancies, demonstrating its ability to induce apoptosis in resistant cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Obatoclax mesylate exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in DMSO (>10 mM), which facilitates its use in laboratory settings for various assays .
  • Stability: The compound remains stable under standard laboratory conditions but may require specific storage conditions (e.g., below -20°C) for long-term preservation.
  • Lipophilicity: Its calculated logP value indicates moderate lipophilicity, which is favorable for oral bioavailability but may necessitate formulation adjustments for intravenous administration .
Applications

Scientific Uses

Obatoclax mesylate has several applications in scientific research and clinical settings:

  1. Cancer Treatment: Primarily investigated for treating hematologic malignancies such as acute myeloid leukemia and solid tumors resistant to conventional therapies.
  2. Research Tool: Used in preclinical studies to explore apoptosis mechanisms and evaluate potential combination therapies with other anticancer agents .
  3. Nanoparticle Formulations: Recent studies have explored loading obatoclax mesylate into biomimetic nanoparticles to enhance delivery efficacy against non-small-cell lung cancer by targeting Bcl-2 signaling pathways more effectively .
Introduction to Obatoclax Mesylate

Historical Development and Discovery

Obatoclax was discovered by Gemin X Pharmaceuticals through chemical optimization of natural product scaffolds to inhibit BCL-2 family interactions. Preclinical studies demonstrated its ability to induce apoptosis in cancer cell lines by bypassing common resistance mechanisms. Following Gemin X's acquisition by Cephalon in 2011 (and subsequently by Teva Pharmaceuticals), clinical development accelerated [1] [8]. Phase I trials established dosing regimens for hematologic malignancies, identifying neurocognitive effects (e.g., euphoria, somnolence) as dose-limiting but manageable toxicities [5] [8]. By 2014, multiple Phase II trials evaluated obatoclax in acute myeloid leukemia (AML), myelofibrosis, lymphoma, and small cell lung cancer (SCLC). A notable Phase III trial in SCLC was halted prematurely due to strategic business decisions rather than safety concerns [1] [7]. Despite modest single-agent activity in later trials, obatoclax remains of interest for rational combination therapies targeting apoptosis pathways [7] [8].

Chemical Characterization and Physicochemical Properties

Obatoclax mesylate is chemically designated as 2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole methanesulfonate. Its molecular formula is C~21~H~23~N~3~O~4~S, with a molar mass of 413.49 g/mol [2] [9]. The free base (obatoclax) has a molecular weight of 317.39 g/mol and a chemical formula of C~20~H~19~N~3~O [9].

Structural Features:

  • Comprises an indole moiety linked to a dihydropyrrole ring through a conjugated methine bridge
  • Contains two basic pyrrole nitrogens facilitating lysosomotropic properties
  • The mesylate salt formulation enhances aqueous solubility for intravenous administration [2] [6]

Physicochemical Behavior:

  • Appearance: Purple-to-black crystalline solid (free base); the mesylate salt appears as a solid with similar coloration [4] [6]
  • Solubility: Poorly soluble in aqueous buffers; soluble in DMSO (12.5 mg/mL). Solubility limitations necessitated mesylate salt development for clinical formulations [2] [10]
  • Partition Coefficient: High lipophilicity (XLogP = 4.12) supports membrane penetration but complicates pharmacokinetics [9]
  • Ionization: Basic groups confer lysosomotropic behavior, leading to lysosomal accumulation and alkalinization (pH shift from ~4.5 to >6.0) [10]

Table 1: Physicochemical Profile of Obatoclax Mesylate

PropertyValueMethod/Notes
Molecular FormulaC~21~H~23~N~3~O~4~SFree base: C~20~H~19~N~3~O
Molar Mass413.49 g/mol-
XLogP4.12Indicates high lipophilicity
Hydrogen Bond Donors2Pyrrole NH groups
Hydrogen Bond Acceptors4N and O atoms
Topological Polar Surface Area49.41 ŲModerates membrane permeability
Solubility in DMSO12.5 mg/mL (30.23 mM)Hygroscopic DMSO required
CAS Registry Number803712-79-0 (mesylate); 803712-67-6 (base)-

Classification Within BH3 Mimetics and BCL-2 Family Inhibitors

Obatoclax belongs to the BH3 mimetic class of apoptosis modulators, characterized by their ability to mimic the α-helical BH3 domain of pro-apoptotic proteins (e.g., BIM, BID). Unlike natural BH3-only proteins, these synthetic compounds disrupt interactions between pro-survival BCL-2 proteins and pro-apoptotic effectors (BAX, BAK) [1] [5].

Mechanistic Classification:

  • Pan-BCL-2 Inhibitor: Obatoclax inhibits multiple anti-apoptotic BCL-2 family members with K~i~ values in the nanomolar to low micromolar range:
  • BCL-2: K~i~ = 220 nM
  • MCL-1, BCL-xL, BCL-w, BCL-B: K~i~ = 1–7 μM [5] [6] [8]
  • Target Spectrum: Broader than selective antagonists like navitoclax (BCL-2/BCL-xL-specific) or venetoclax (BCL-2-selective). This breadth may overcome resistance from protein redundancy (e.g., MCL-1 upregulation) but increases off-target effects [5] [8].

Table 2: BCL-2 Family Targets and Inhibition by Obatoclax

Anti-Apoptotic ProteinObatoclax K~i~ (nM)Biological Role in Cancer
BCL-2220Overexpressed in CLL, lymphoma
MCL-11,000–7,000Mediates resistance to chemotherapy
BCL-xL1,000–7,000Survival factor in solid tumors
BCL-w1,000–7,000Elevated in glioblastoma, colon cancer
BCL-B1,000–7,000Underexplored; implicated in melanoma

Functional Consequences of Inhibition:

  • Direct Apoptosis Induction: Displacement of sequestered pro-apoptotic proteins (e.g., BIM) triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation [1] [5].
  • Non-Apoptotic Mechanisms:
  • Lysosomal Alkalinization: Obatoclax accumulates in lysosomes via protonation, raising intralysosomal pH (>6.0). This inhibits acid hydrolases (e.g., cathepsins), blocks autophagic flux, and induces lysosomal membrane permeabilization [10].
  • Autophagy Modulation: Causes LC3-II accumulation and ATG5-independent cell death—distinct from classical autophagy [3] [10].
  • Cell Cycle Effects: Downregulates cyclin D1 via proteasomal degradation, inducing G~1~ arrest in colorectal cancer cells [2].

Comparative Pharmacology Among BH3 Mimetics:

  • Advantage: Overcomes MCL-1-mediated resistance, a limitation of venetoclax and navitoclax [5] [8].
  • Limitation: Lower target specificity than newer agents, potentially explaining variable clinical efficacy [8].

Table 3: Obatoclax vs. Other BH3 Mimetics

AgentPrimary TargetsMCL-1 InhibitionClinical Stage
ObatoclaxBCL-2, MCL-1, BCL-xL, etc.Yes (K~i~ ~1–7 μM)Phase II/III (halted)
VenetoclaxBCL-2NoFDA-approved (CLL, AML)
NavitoclaxBCL-2, BCL-xL, BCL-wWeakPhase II
AT-101 (Gossypol)Pan-BCL-2YesPhase II

Synergistic Rationale for Combinations:

  • With proteasome inhibitors (bortezomib): Prevents MCL-1 accumulation induced by proteasome blockade [7].
  • With immune checkpoint inhibitors (anti-PD-1): Sensitizes hepatocellular carcinoma cells to T-cell-mediated killing by lowering apoptotic thresholds [3].

Properties

CAS Number

803712-79-0

Product Name

Obatoclax mesylate

IUPAC Name

(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+;

InChI Key

ZVAGBRFUYHSUHA-DJDCCMOGSA-N

SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Obatoclax; Obatoclax mesylate; GX 015-070; GX015-070; GX-015-070; GX 015070; GX015070; GX-015070; GX 05-070; GX15070MS.

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

Isomeric SMILES

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.